molecular formula C12H15N3O3 B6642086 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid

Cat. No. B6642086
M. Wt: 249.27 g/mol
InChI Key: LBCHIAQQDNLXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCA is a cyclic amino acid derivative that contains a pyridazine ring, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have an effect on the immune system, modulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal strains. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its broad spectrum of activity against several types of cancer cells and microorganisms. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the production of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid and its potential side effects.

Synthesis Methods

The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid involves the reaction of 4-(pyridazine-4-carbonyl) cyclohexanone with L-alanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. This synthesis method has been optimized to produce high yields of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid with high purity and has been used in several studies to obtain the compound for further research.

Scientific Research Applications

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHIAQQDNLXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid

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